3-(4-chlorophenyl)-N-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-N-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including potential anticancer properties .
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-N-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving an azide and an alkyne.
Quinazoline ring synthesis: This step often involves the condensation of anthranilic acid derivatives with formamide or its equivalents.
Final coupling: The triazole and quinazoline intermediates are then coupled under specific conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
3-(4-chlorophenyl)-N-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may lead to the formation of dihydro derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise in biological assays, particularly for its anticancer activity.
Medicine: Due to its biological activity, it is being explored as a potential therapeutic agent for cancer treatment.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit the activity of histone acetyltransferase PCAF, which plays a role in gene expression and cancer progression. By binding to the active site of PCAF, the compound disrupts its function, leading to reduced cancer cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar compounds to 3-(4-chlorophenyl)-N-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide include:
1,2,4-Triazolo[4,3-a]quinoxaline derivatives: These compounds also exhibit anticancer activity and have been studied for their DNA intercalation properties.
Quinazoline-1,2,3-triazole hybrids: These hybrids have shown potential as targeted anticancer agents, particularly against MET kinase.
Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepine derivatives: These compounds have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines.
The uniqueness of this compound lies in its specific structural features and its potent inhibition of PCAF, which distinguishes it from other similar compounds.
Properties
CAS No. |
1031623-74-1 |
---|---|
Molecular Formula |
C24H18ClN5O2 |
Molecular Weight |
443.89 |
IUPAC Name |
3-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C24H18ClN5O2/c1-14-2-4-15(5-3-14)13-26-23(31)17-8-11-19-20(12-17)30-22(27-24(19)32)21(28-29-30)16-6-9-18(25)10-7-16/h2-12,29H,13H2,1H3,(H,26,31) |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.